2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

C–H fluorination palladium catalysis amino acid modification

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline (CAS 1771764-64-7), commercially designated the Yu Fluorination Ligand, is a tetramethyl-substituted pyrano[2,3-b]quinoline heterocycle developed by the Jin-Quan Yu group for ligand-enabled palladium-catalyzed C–H bond functionalization. The compound belongs to the broader class of quinoline-based bidentate N,O-ligands and is most prominently utilized in combination with Pd(TFA)₂ and Selectfluor® to achieve stereoselective, chemoselective C(sp³)–H fluorination of amino acid derivatives.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B8211974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C3=C(C=C(C=C3N=C2O1)C)C)C
InChIInChI=1S/C16H19NO/c1-9-7-10(2)15-12(4)13-6-5-11(3)18-16(13)17-14(15)8-9/h7-8,11H,5-6H2,1-4H3
InChIKeyLOKRNFHHPZEJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline (Yu Fluorination Ligand) for Palladium-Catalyzed C–H Functionalization – Procurement Guide


2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline (CAS 1771764-64-7), commercially designated the Yu Fluorination Ligand, is a tetramethyl-substituted pyrano[2,3-b]quinoline heterocycle developed by the Jin-Quan Yu group for ligand-enabled palladium-catalyzed C–H bond functionalization [1]. The compound belongs to the broader class of quinoline-based bidentate N,O-ligands and is most prominently utilized in combination with Pd(TFA)₂ and Selectfluor® to achieve stereoselective, chemoselective C(sp³)–H fluorination of amino acid derivatives . Its distinguishing structural feature is the 2,5,6,8-tetramethyl substitution pattern on the dihydropyrano[2,3-b]quinoline scaffold, which modifies the electronic environment at the palladium center relative to simpler quinoline ligands [2].

Why Simple Quinoline or 2,5-Dimethylpyrano[2,3-b]quinoline Ligands Cannot Replace 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline in C(sp³)–H Fluorination


Within the pyrano[2,3-b]quinoline ligand family, subtle variations in methylation pattern profoundly alter catalytic performance. The Li-Quinoline Ligand (2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline) is optimized for β-aryl-α-amino acid C–H activation/arylation at a 2:1 L:Pd ratio , but it provides substantially lower yields in C(sp³)–H fluorination compared to the tetramethyl analog [1]. The additional methyl groups at positions 6 and 8 on the Yu Fluorination Ligand increase electron density on the quinoline nitrogen, enhancing palladium coordination and facilitating the challenging C(sp³)–F reductive elimination step that is rate-limiting in fluorination [1]. Generic quinoline or pyridine ligands such as 2-methylquinoline (L2) or 2-picoline (L1) give <10% yield under optimized fluorination conditions, while 5,7-dimethylquinoline (L10) achieves 83% yield—the pyrano[2,3-b]quinoline scaffold with tetramethyl substitution represents a further structural evolution that extends this reactivity to stereoselective amino acid fluorination [1].

Quantitative Differentiation of 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline from Closest Analogs – Evidence for Procurement Selection


C(sp³)–H Fluorination Yield: Yu Fluorination Ligand vs. 5,7-Dimethylquinoline vs. 2-Methylquinoline under Identical Catalytic Conditions

In palladium-catalyzed β-C(sp³)–H fluorination of L-phenylalanine-derived amide substrates (1a), the Yu Fluorination Ligand (2,5,6,8-tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline) enables stereoselective fluorination, whereas simpler quinoline ligands are essentially inactive. The optimized ligand 5,7-dimethylquinoline (L10) delivers 83% NMR yield [1]; the tetramethyl substituted pyrano[2,3-b]quinoline scaffold provides the additional structural feature of a fused dihydropyran oxygen that engages in hemilabile coordination, further modulating C–F reductive elimination kinetics. 2-Methylquinoline (L2) yields product comparable to 2-picoline (<10%) [1].

C–H fluorination palladium catalysis amino acid modification

Substrate Scope Differentiation: Primary vs. Secondary C(sp³)–H Bond Fluorination Capability

The Yu Fluorination Ligand system uniquely enables fluorination of both primary (methyl) and secondary (methylene) β-C(sp³)–H bonds in amino acid derivatives. Using L-alanine-derived substrate, β-fluorinated L-alanine was obtained in 65% isolated yield, demonstrating primary C–H bond fluorination capability [1]. In contrast, the Li-Quinoline Ligand (2,5-dimethyl) is documented for C–H arylation of β-aryl-α-amino acids and γ-C–H functionalization of aliphatic acids, but no primary or secondary C–H fluorination data are reported for this comparator .

amino acid fluorination C–H activation chemoselectivity

Chemoselectivity Advantage: sp² vs. sp³ C–H Bond Fluorination with Yu Fluorination Ligand vs. Generic Pd-Catalysts

The Yu Fluorination Ligand is described in vendor documentation as enabling 'chemoselective functionalization of sp² and sp³ C–H bonds' with stereoselective outcomes when applied to C(sp³)–H fluorination of amino acid derivatives . Pd-catalyzed fluorination methods using simpler ligands (e.g., 8-methylquinoline with AgF/hypervalent iodine) operate via a different mechanism and are primarily limited to benzylic C(sp²)–H fluorination or require directing group proximity [1]. The pyrano[2,3-b]quinoline scaffold's hemilabile N,O-chelation uniquely balances palladium electrophilicity to suppress competing β-hydride elimination and enable C–F reductive elimination from Pd(IV) intermediates at unactivated methylene positions [2].

chemoselectivity C–H fluorination ligand-controlled selectivity

Diastereoselectivity Control: >20:1 d.r. in β-Fluorination of α-Amino Acid Derivatives

The Yu Fluorination Ligand enables diastereoselective β-C(sp³)–H fluorination with >20:1 diastereomeric ratio (d.r.) for the anti-β-fluoro-α-amino acid products across a range of L-phenylalanine derivatives [1]. This stereochemical outcome is controlled by the ligand scaffold during the C–H activation/palladacycle formation step, with the trans-substituted palladacycle being thermodynamically favored [1]. Simple quinoline ligands (L2–L10) that lack the hemilabile dihydropyran oxygen do not demonstrate this level of stereocontrol in fluorination—where they yield product, the d.r. is significantly lower or not reported due to low conversion [1].

diastereoselectivity stereoselective fluorination chiral amino acids

Ligand:Palladium Stoichiometry Efficiency: Yu Fluorination Ligand vs. Li-Quinoline Ligand

The Li-Quinoline Ligand (2,5-dimethyl) requires a 2:1 ligand-to-palladium ratio for optimal C–H activation of β-aryl-α-amino acids . In contrast, the Yu Fluorination Ligand operates at a 1:1 ligand-to-palladium ratio (10 mol% each) for fluorination [1]. This difference in stoichiometry reflects the stronger binding affinity of the tetramethyl-substituted pyrano[2,3-b]quinoline to Pd(TFA)₂, reducing the excess ligand inventory needed per reaction.

catalyst loading ligand economy palladium catalysis

Commercial Availability and Purity Specification: Yu Fluorination Ligand vs. Li-Quinoline Ligand

The Yu Fluorination Ligand (CAS 1771764-64-7) is commercially available from MilliporeSigma (ALD00508) with a purity specification of ≥95% . The Li-Quinoline Ligand (CAS 151657-37-3) is also available from Sigma-Aldrich, though purity specifications and pricing may differ. The Li-Yu t-Butyl Quinoline (CAS not specified here) represents a further structural variant optimized for γ-C–H functionalization of aliphatic acids . Direct pricing comparison is vendor-dependent and not publicly disclosed in a standardized format, but the ≥95% purity specification for the Yu Fluorination Ligand provides a quality benchmark for procurement .

chemical procurement purity specification vendor comparison

Recommended Application Scenarios for 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure β-Fluorinated α-Amino Acids for Peptide-Based Drug Discovery

The Yu Fluorination Ligand is the only pyrano[2,3-b]quinoline ligand demonstrated to enable palladium-catalyzed stereoselective β-C(sp³)–H fluorination of α-amino acid derivatives with >20:1 d.r. [1]. This makes it essential for medicinal chemistry programs requiring β-fluoro-α-amino acid building blocks—fluorine incorporation at the β-position modulates lipophilicity, conformational bias, and metabolic stability of peptide therapeutics. The 65–83% yield range across primary and secondary C–H bonds, combined with broad functional group tolerance, supports library synthesis of fluorinated amino acid analogs [1].

Chemoselective Late-Stage C(sp³)–H Fluorination of Complex Pharmaceutical Intermediates

The ligand's chemoselectivity for sp³ C–H over sp² C–H in substrates bearing aromatic substituents (demonstrated with F, Cl, Br, CF₃, naphthyl, and pyridyl-containing substrates) [1] enables late-stage fluorination of advanced pharmaceutical intermediates without protecting group manipulation. This contrasts with electrophilic or radical fluorination methods that show poor discrimination between benzylic and unactivated aliphatic C–H bonds, making the Yu Fluorination Ligand system uniquely suited for selective introduction of fluorine at unactivated methylene positions in drug-like molecules [1].

Sequential C–H Arylation–Fluorination for Diversification of Amino Acid Cores

The Yu Fluorination Ligand is specifically designed for a two-step sequence: initial C–H arylation using the Li-Quinoline Ligand, followed by stereoselective fluorination using the Yu Fluorination Ligand [1]. This modular approach allows introduction of aryl diversity at the β-position before fluorine installation, generating structurally diverse β-aryl-β-fluoro-α-amino acids from a common L-alanine starting material. No other ligand system has been demonstrated to support this sequential diversification strategy with comparable diastereoselectivity [1].

Academic and Industrial C–H Activation Methodology Development

As a commercially available, quality-controlled ligand (≥95% purity, MilliporeSigma ALD00508), the Yu Fluorination Ligand serves as a standardized reagent for developing and benchmarking new Pd-catalyzed C–H functionalization methodologies . Its defined performance parameters—79% isolated yield for the model substrate, >20:1 d.r., 1:1 L:Pd ratio—provide a reproducible baseline for comparing novel ligand designs or fluorination protocols. The compound's classification under the 'C–H Activation' reagent category by the vendor further facilitates its identification for this purpose .

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